molecular formula C8H4FNO2S B8468198 7-Fluoro-benzo[d]isothiazole-6-carboxylic acid

7-Fluoro-benzo[d]isothiazole-6-carboxylic acid

Cat. No. B8468198
M. Wt: 197.19 g/mol
InChI Key: ZVLKUEKMNLHWIY-UHFFFAOYSA-N
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Patent
US08841462B2

Procedure details

To a solution of 7-fluoro-benzo[d]isothiazole-6-carboxylic acid tert-butyl ester (1.0 g, 4.0 mmol) in DCM (10 mL) was added water (0.2 mL) and TFA (10 mL). There reaction mixture was stirred at room temperature for 1 hour and concentrated in vacuo. The residue was azeotroped with toluene to give the title compound as a yellow solid (788 mg, 100%). LCMS (method B): RT=2.86 min, [M−H]−=196.
Name
7-fluoro-benzo[d]isothiazole-6-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[CH:16]=[CH:15][C:11]2[CH:12]=[N:13][S:14][C:10]=2[C:9]=1[F:17])=[O:7])(C)(C)C.O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:17][C:9]1[C:10]2[S:14][N:13]=[CH:12][C:11]=2[CH:15]=[CH:16][C:8]=1[C:6]([OH:7])=[O:5]

Inputs

Step One
Name
7-fluoro-benzo[d]isothiazole-6-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=C(C2=C(C=NS2)C=C1)F
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC=2C=NSC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 788 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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